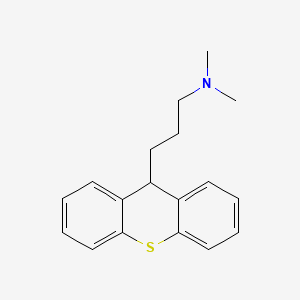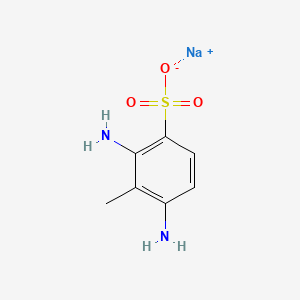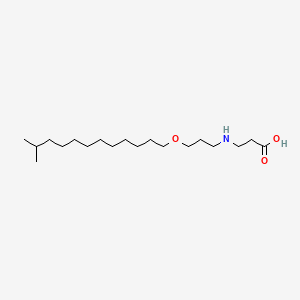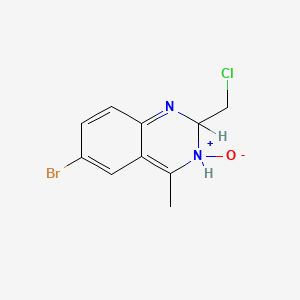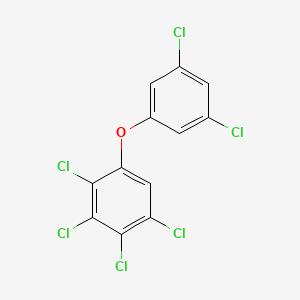![molecular formula C21H36O3 B12666363 1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL CAS No. 94237-14-6](/img/structure/B12666363.png)
1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL is an organic compound with the molecular formula C21H36O3 and a molecular weight of 336.5 g/mol. This compound is known for its unique structure, which includes a nonylphenoxy group and a propan-2-ol moiety. It is used in various industrial and research applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL typically involves the reaction of 4-nonylphenol with epichlorohydrin to form an intermediate, which is then reacted with 1-methyl-2-propanol under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The nonylphenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is used in studies involving cell membrane interactions and signaling pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used as a surfactant, emulsifier, and in the formulation of various industrial products
Wirkmechanismus
The mechanism of action of 1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL involves its interaction with cell membranes and proteins. The nonylphenoxy group allows it to integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. The hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-methoxy-1-methylethoxy)propan-2-ol: An organic intermediate used in various chemical products.
Uniqueness
1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL is unique due to its specific combination of a nonylphenoxy group and a propan-2-ol moiety, which imparts distinct chemical properties and applications. Its ability to interact with both hydrophobic and hydrophilic environments makes it versatile in various research and industrial applications.
Eigenschaften
CAS-Nummer |
94237-14-6 |
|---|---|
Molekularformel |
C21H36O3 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1-[1-(4-nonylphenoxy)propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C21H36O3/c1-4-5-6-7-8-9-10-11-20-12-14-21(15-13-20)24-17-19(3)23-16-18(2)22/h12-15,18-19,22H,4-11,16-17H2,1-3H3 |
InChI-Schlüssel |
OSSSJNFUQDBTJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(C)OCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


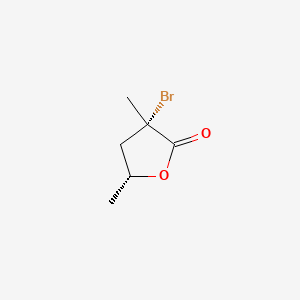
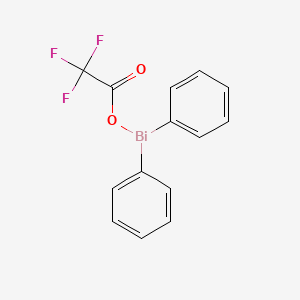
![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)
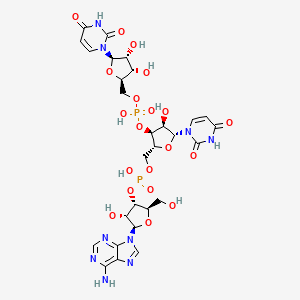
![11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadeca-2,4,6-triene 11,11-dioxide](/img/structure/B12666308.png)

